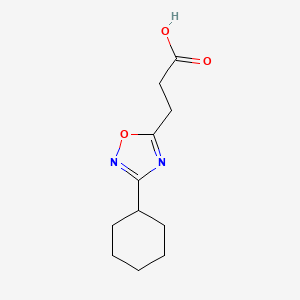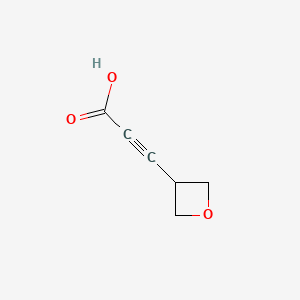
3-(Oxetan-3-yl)prop-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxetan-3-yl)prop-2-ynoic acid is an organic compound with the molecular formula C8H10O3 It features an oxetane ring, which is a four-membered cyclic ether, attached to a propiolic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxetanes is through the epoxide opening with trimethyloxosulfonium ylide . This method involves treating monosubstituted epoxides with dimethyloxosulfonium methylide, resulting in oxetanes in good yields. The oxetane ring can then be functionalized to introduce the propiolic acid group.
Industrial Production Methods
Industrial production methods for 3-(Oxetan-3-yl)prop-2-ynoic acid are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Oxetan-3-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the triple bond in the propiolic acid moiety to a double or single bond.
Substitution: The oxetane ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(Oxetan-3-yl)prop-2-ynoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Oxetan-3-yl)prop-2-ynoic acid involves its interaction with molecular targets and pathways in biological systems. The oxetane ring can act as a reactive site for binding to enzymes or receptors, while the propiolic acid moiety can participate in various chemical reactions. The specific pathways and targets depend on the context of its use, such as in drug design or biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propiolic acid: A simpler acetylenic carboxylic acid with the formula HC2CO2H.
3-(Oxolan-3-yl)prop-2-ynoic acid: A compound with a similar structure but with an oxolane ring instead of an oxetane ring.
Uniqueness
3-(Oxetan-3-yl)prop-2-ynoic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The strained four-membered ring can undergo reactions that are not possible with larger ring systems, making it a valuable compound in synthetic chemistry and research applications.
Eigenschaften
Molekularformel |
C6H6O3 |
|---|---|
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
3-(oxetan-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C6H6O3/c7-6(8)2-1-5-3-9-4-5/h5H,3-4H2,(H,7,8) |
InChI-Schlüssel |
RUDLWMTYJMPCMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)C#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13639460.png)

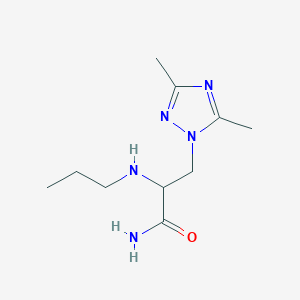
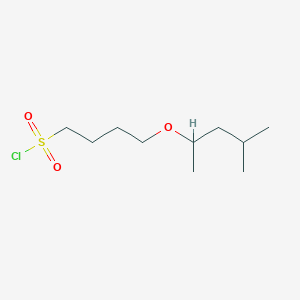
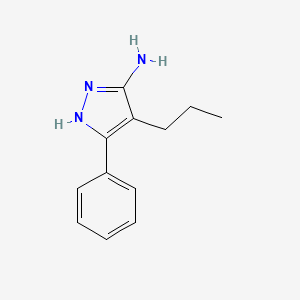
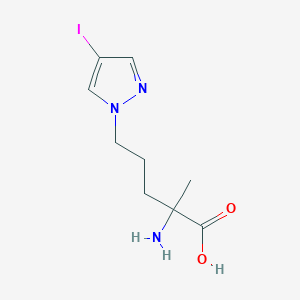
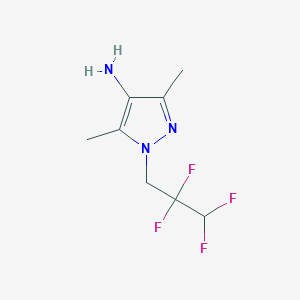



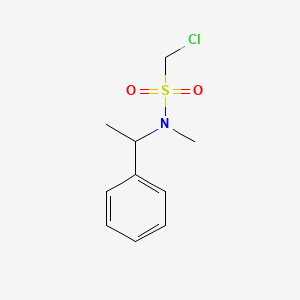
![2-[2-(4-Chlorophenyl)ethyl]-1-phenyl-3-(4-prop-2-enoxyphenyl)guanidine](/img/structure/B13639530.png)
